molecular formula C26H34Cl2N4O4 B11641020 2,2'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)

2,2'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)

Cat. No.: B11641020
M. Wt: 537.5 g/mol
InChI Key: QJTUCZXIWMBYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) is a complex organic compound that features a piperazine ring linked to two isoindole-1,3-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the isoindole-1,3-dione groups: This step involves the reaction of the piperazine derivative with phthalic anhydride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the isoindole-1,3-dione groups, converting them to their corresponding amines.

    Substitution: The chlorine atoms in the isoindole-1,3-dione groups can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the isoindole-1,3-dione groups.

    Substitution: Various substituted isoindole derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(isoindole-1,3(2H)-dione): Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-bromo-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione): Contains bromine atoms instead of chlorine, which can influence its chemical properties and reactivity.

Uniqueness

The presence of chlorine atoms in 2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) makes it unique compared to its analogs. Chlorine atoms can enhance the compound’s reactivity in substitution reactions and may also impact its biological activity by influencing its interaction with molecular targets.

Properties

Molecular Formula

C26H34Cl2N4O4

Molecular Weight

537.5 g/mol

IUPAC Name

5-chloro-2-[3-[4-[3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propyl]piperazin-1-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C26H34Cl2N4O4/c27-17-3-5-19-21(15-17)25(35)31(23(19)33)9-1-7-29-11-13-30(14-12-29)8-2-10-32-24(34)20-6-4-18(28)16-22(20)26(32)36/h3-4,19-22H,1-2,5-16H2

InChI Key

QJTUCZXIWMBYSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3CC=C(CC3C2=O)Cl)CCCN4C(=O)C5CC=C(CC5C4=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.